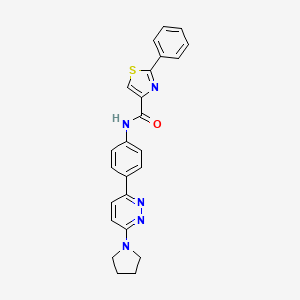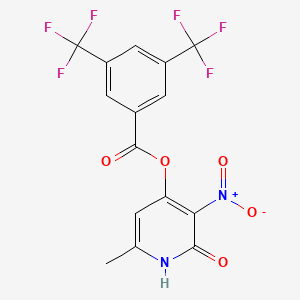![molecular formula C19H30BN3O3 B2406341 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2057450-00-5](/img/structure/B2406341.png)
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” appears to contain several functional groups, including a piperazine ring, a phenyl ring, and a boronic ester . Piperazine rings are often found in pharmaceuticals and are known for their versatility in drug design . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of a piperazine ring might make the compound basic, and the boronic ester could potentially make the compound susceptible to hydrolysis .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound is utilized in the synthesis of various derivatives and analogues, showcasing its versatility in chemical synthesis. A study demonstrated its use in the synthesis of boric acid ester intermediates with benzene rings. These compounds were subjected to structural characterization and conformational analyses through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Density functional theory (DFT) was also employed to further investigate the molecular structures, revealing consistency between the DFT optimized structures and the crystal structures determined by X-ray diffraction. This indicates the compound's potential in the field of crystallography and computational chemistry for molecular structure analysis (Huang et al., 2021).
Biological Activity
The compound's derivatives have been explored for various biological activities, highlighting its potential in medicinal chemistry. For instance, certain derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weaker than expected (Yurttaş et al., 2015).
Spectroscopy and Molecular Analysis
The compound and its derivatives have been the subject of detailed spectroscopic analysis and theoretical calculations. One study involved the synthesis of certain derivatives and their characterization through spectroscopic methods such as FT-IR, NMR, and MS. Additionally, DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular properties such as molecular electrostatic potential and frontier molecular orbitals. This underscores the compound's relevance in the field of spectroscopy and theoretical chemistry for studying molecular properties and behavior (Wu et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGCAVJDFIXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)
![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)
![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)
